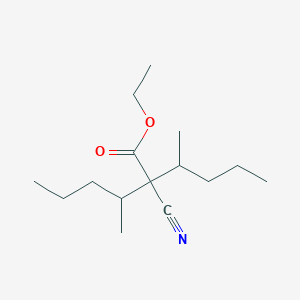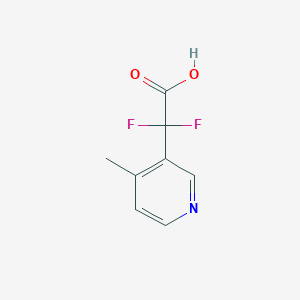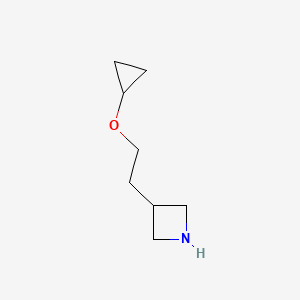
3-(2-Cyclopropoxyethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyclopropoxyethyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropoxyethyl)azetidine can be achieved through several methods. This reaction is typically carried out under photochemical conditions, using visible light to mediate the cycloaddition process . Another method involves the nucleophilic substitution reactions of acyclic amines or the reduction of β-lactams .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Cyclopropoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or functionalized under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized azetidine compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyclopropoxyethyl)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Cyclopropoxyethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the four-membered azetidine ring, which makes it more stable than related aziridines . This stability allows for controlled reactivity under appropriate conditions, enabling its use in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2-Cyclopropoxyethyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it an attractive candidate for various applications in organic synthesis and medicinal chemistry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo a range of chemical reactions, make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and mechanisms of action will continue to uncover new opportunities for its use in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-(2-cyclopropyloxyethyl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-8(1)10-4-3-7-5-9-6-7/h7-9H,1-6H2 |
InChI-Schlüssel |
FVELOUDLKBZPSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OCCC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)

![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
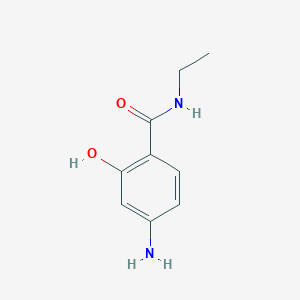

![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)

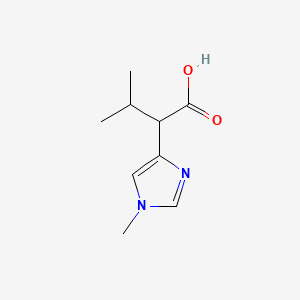
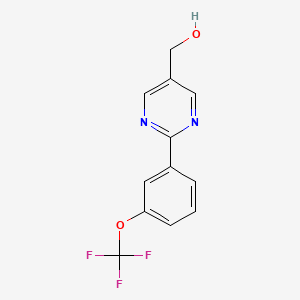
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
